N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O3S2 and its molecular weight is 480.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has a molecular formula of C26H20Cl2N4O4S and a molecular weight of approximately 555.43 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C26H20Cl2N4O4S |
Molecular Weight | 555.43 g/mol |
Chiral Centers | 3 |
Bond Count | 61 |
Aromatic Bond Count | 17 |
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that thiophene-based compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria using the disk diffusion method .
Anticancer Activity
The compound also shows promise in anticancer applications. Thiophene derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in tumor growth. For example, research on thienopyrimidine derivatives revealed their potential to inhibit cancer cell lines effectively .
Anti-inflammatory Effects
Another significant biological activity associated with this compound is its anti-inflammatory property. Research indicates that thiophene derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways . This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Antioxidant Activity
The antioxidant capacity of thiophene-containing compounds has been explored extensively. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives against multiple bacterial strains, demonstrating that certain substitutions on the thiophene ring enhanced antibacterial activity significantly compared to standard antibiotics like amoxicillin .
- Anticancer Mechanism : In vitro studies on thienopyrimidine derivatives showed that they could induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as chemotherapeutic agents .
- Anti-inflammatory Response : A series of experiments indicated that thiophene derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes and reducing inflammatory cytokine levels .
Properties
Molecular Formula |
C20H15Cl2N3O3S2 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H15Cl2N3O3S2/c21-12-8-13(22)10-14(9-12)23-17(26)11-25-16-4-7-30-18(16)19(27)24(20(25)28)5-3-15-2-1-6-29-15/h1-2,4,6-10H,3,5,11H2,(H,23,26) |
InChI Key |
OVXXRMHCLTVUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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